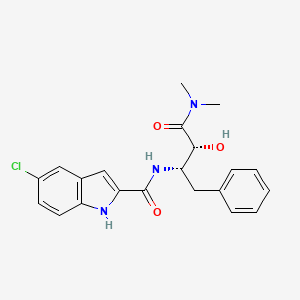

![molecular formula C25H23N3O4S B1669643 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid CAS No. 913827-99-3](/img/structure/B1669643.png)

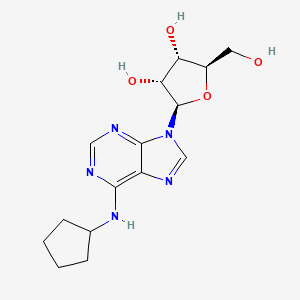

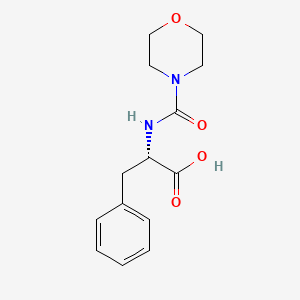

1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid

概要

説明

Potent, orally active and S1P3-sparing S1P1 agonist

CS-2100 is a potent, orally active and S1P3-sparing S1P1 agonist. CS-2100 had >5000-fold greater agonist activity for human S1P (EC; 4.0 nM) relative to S1P (EC; >20,000 nM). CS-2100 is efficacious in the adjuvant-induced arthritis model in rats (ID; 0.44 mg/kg). CS-2100 showed potent efficacy in various animal disease models, it was also revealed that the central 1,2,4-oxadiazole ring of CS-2100 was decomposed by enterobacteria in intestine of rats and monkeys, implicating the latent concern about an external susceptibility in its metabolic process in the upcoming clinical studies.

科学的研究の応用

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist

CS 2100 is a sphingosine-1-phosphate receptor 1 (S1P1) agonist . It has an EC50 of 4.0 nM, indicating its high affinity for the S1P1 receptor . This property makes it a valuable tool in the study of S1P1 receptor function and the physiological processes it influences.

Selectivity for S1P1 over S1P3

CS 2100 exhibits 5000-fold selectivity for human S1P1 over S1P3 . This high selectivity makes it an excellent research tool for specifically studying the S1P1 receptor without significant interference from the S1P3 receptor.

Use in Arthritis Research

CS 2100 has shown efficacy in a rat adjuvant-induced arthritis model . This suggests that it could be a useful compound in the study of arthritis and potentially in the development of new treatments for this condition.

Pharmacological Research

) makes it suitable for use in pharmacological research, where accurate results depend on the use of high-quality, pure compounds.

Solubility in DMSO

CS 2100 is soluble to 5 mM in DMSO with gentle warming . This property is important for its use in biological assays, as it allows for the preparation of stock solutions and dilutions in a common laboratory solvent.

Molecular Weight and Formula

The molecular weight of CS 2100 is 461.53 and its formula is C25H23N3O4S . These properties are essential for calculating doses and preparing solutions for research applications.

作用機序

Target of Action

CS-2100, also known as 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid, is a potent, selective, orally active and S1P3-sparing S1P1 agonist . The primary target of CS-2100 is the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in the immune response .

Mode of Action

CS-2100 interacts with its target, the S1P1 receptor, by binding to it and activating it . This interaction results in the modulation of the receptor’s activity, leading to a variety of downstream effects. The compound exhibits 5000-fold selectivity for human S1P1 over S1P3 , which means it primarily activates S1P1 while sparing S1P3, thereby reducing potential side effects associated with S1P3 activation .

Biochemical Pathways

The activation of S1P1 by CS-2100 affects various biochemical pathways. S1P1 is involved in the regulation of lymphocyte trafficking, vascular integrity, and heart rate. By activating S1P1, CS-2100 can influence these processes, potentially leading to immunosuppressive effects .

Pharmacokinetics

CS-2100 shows in vivo immunosuppressive efficacy in rats with an ID50 (infective dose) of 0.407 mg/kg . Following administration of single oral doses of CS-2100 in rats, lymphocyte counts decreased significantly, with a nadir at 8 and/or 12 h post-dose and recovery to vehicle control levels by 24-48 h post-dose . This suggests that CS-2100 has good bioavailability and is effective at low doses.

Result of Action

The activation of S1P1 by CS-2100 leads to a decrease in lymphocyte counts, indicating an immunosuppressive effect . CS-2100 has shown efficacy in the adjuvant-induced arthritis model in rats, suggesting potential therapeutic applications in autoimmune diseases .

Action Environment

While CS-2100 showed potent efficacy in various animal disease models, it was also revealed that the central 1,2,4-oxadiazole ring of CS-2100 was decomposed by enterobacteria in the intestine of rats and monkeys This suggests that the action, efficacy, and stability of CS-2100 could be influenced by environmental factors such as gut microbiota

特性

IUPAC Name |

1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVJASHDNJMDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)

![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)

![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)

![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)

![3-[4-(2-Methyl-imidazo[4,5-C]pyridin-1-YL)benzyl]-3H-benzothiazol-2-one](/img/structure/B1669578.png)